molecular formula C10H12O3 B1353890 Methyl 4-methoxy-3-methylbenzoate CAS No. 70347-04-5

Methyl 4-methoxy-3-methylbenzoate

Cat. No.: B1353890
CAS No.: 70347-04-5
M. Wt: 180.2 g/mol
InChI Key: NRJGLTXKVDHVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photostabilization and Singlet Molecular Oxygen Quenching : Methyl 4-methoxy-3-methylbenzoate and related compounds have been explored for their roles in the generation and quenching of singlet molecular oxygen, which is crucial in photostabilization. These compounds, including methyl salicylate and methyl 2-methoxybenzoate, have shown effectiveness in preventing O2(1Δg)-mediated degradation in photoprotected materials (Soltermann et al., 1995).

  • Antimicrobial and Antitubercular Activities : Isolates and semi-synthetic derivatives of this compound have demonstrated significant antimicrobial and antitubercular activities. Compounds related to this chemical have been effective against various bacterial and fungal strains, showing potential as treatments for infections (Tatipamula & Vedula, 2019).

  • Methanol Production by Bacteria : The metabolism of this compound by certain bacterial strains, such as Pseudomonas putida, leads to the production of methanol. This aspect is significant in understanding microbial pathways and biotransformation of aromatic compounds (Donnelly & Dagley, 1980).

  • Antitumor and Antimicrobial Properties : New derivatives of this compound from certain fungi have shown moderate antitumor and antimicrobial activities. This indicates potential applications in cancer therapy and infection control (Xia et al., 2011).

  • Thermochemical Properties : The thermochemical properties of this compound and its derivatives have been studied, offering insights into their stability and reaction characteristics under different conditions. Such information is vital for chemical engineering and material science applications (Flores et al., 2019).

  • Use in Rare Earth Element Compounds : this compound has been utilized in creating rare earth element compounds, which are important in various industrial and technological applications due to their unique properties (Brzyska & Ożga, 2004).

  • Molecular Studies and Characterizations : Extensive molecular studies, including quantum chemical calculations and NMR analyses, have been conducted on compounds related to this compound. These studies are fundamental for understanding the molecular behavior and potential applications of these compounds in various fields (Kotan & Yuksek, 2021).

Properties

IUPAC Name

methyl 4-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJGLTXKVDHVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501999
Record name Methyl 4-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70347-04-5
Record name Methyl 4-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxy-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxy-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methoxy-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-methoxy-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methoxy-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methoxy-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.